molecular formula C13H13ClN2O2S B3051023 COX-1 Inhibitor II CAS No. 304913-22-2

COX-1 Inhibitor II

Cat. No. B3051023
CAS RN: 304913-22-2
M. Wt: 296.77 g/mol
InChI Key: AFQPTMJHMKDDIB-UHFFFAOYSA-N
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Description

COX-1 inhibitors are drugs that inhibit the action of COX-1, an enzyme responsible for gastric mucosa protection, platelet aggregation, and renal electrolyte homeostasis . They are important in treating conditions like inflammation, pain, and fever . Aspirin and indomethacin are common examples of COX-1 inhibitors .


Synthesis Analysis

A study aimed to design and synthesize a novel series of methoxyphenyl thiazole carboxamide derivatives and evaluate their cyclooxygenase (COX) suppressant properties . The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .


Molecular Structure Analysis

The molecular structure of COX-1 inhibitors was analyzed using molecular docking studies . These studies were conducted to identify the possible binding patterns of these compounds within both COX-1 and COX-2 isozymes, utilizing human X-ray crystal structures .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of COX-1 inhibitors were analyzed using density functional theory (DFT) analysis . This analysis was used to evaluate compound chemical reactivity, which was determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .


Physical And Chemical Properties Analysis

The physical and chemical properties of COX-1 inhibitors were analyzed using various techniques . The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .

Scientific Research Applications

Role in Human Pathophysiology

  • Selective COX-1 Inhibition : Traditionally considered only for normal physiological functions like platelet aggregation and gastric mucosa protection, the role of COX-1 is now being re-evaluated in human pathology. This includes areas like cancer, neuro-inflammation, cardioprotection, fever, and pain. The development of new highly selective COX-1 inhibitors is aiding in understanding COX-1's role in health and disease (Perrone et al., 2010).

Cancer Research and Treatment

  • Role in Cancer : COX-1 inhibitors are being explored for their potential in cancer prevention and treatment. Studies have shown that COX-1 is overexpressed in various tumors, and its inhibition could reduce tumor growth and stimulate apoptosis (Hawk et al., 2002).

  • Colorectal Cancer Prevention : COX-1 plays a significant role in colorectal carcinogenesis. Inhibitors of COX-1 have been shown to reduce polyp formation and size in models of familial adenomatous polyposis, indicating a potential for COX-1 inhibitors in colorectal cancer prevention (Brown & DuBois, 2005).

Metabolic Diseases and Obesity

  • Adipocyte Differentiation : COX-1 inhibitors have been found to impair adipocyte differentiation. This suggests a role for these inhibitors in the control of obesity and related metabolic diseases (Fajas et al., 2003).

Neurological Diseases

  • Neurological Applications : COX-1 inhibitors are being investigated for their potential in various neurological diseases. This includes their use in pain and inflammation management, and possibly in the chemoprevention of neurodegenerative diseases (FitzGerald, 2003).

Angiogenesis and Tumor Growth

  • Antiangiogenic Activity : COX-1 inhibitors have shown antiangiogenic activity, which is crucial in restricting tumor growth. They may inhibit neoangiogenesis, thereby affecting tumor cell viability and growth (Masferrer et al., 2000).

Cardiovascular and Renal Effects

  • Blood Pressure Regulation : COX-1 activity has contrasting effects on blood pressure and renal function, with some evidence suggesting its role in modulating the pressor response to angiotensin II and in maintaining renal medullary blood flow (Qi et al., 2002).

Chemopreventive Potential

  • Cancer Chemoprevention : Research suggests that COX-1 inhibitors could serve as chemopreventive agents in various cancers. They are thought to delay tumor progression and could be effective in the prevention of malignancies like breast cancer (Regulski et al., 2016).

Anti-Inflammatory Effects

  • Inflammation Management : COX-1 inhibitors have a significant role in managing inflammation, which is a common factor in various diseases. They provide therapeutic activities by inhibiting the COX enzyme responsible for prostaglandin production, which contributes to inflammation (Vane & Botting, 1998).

Safety And Hazards

While COX-1 inhibitors are effective in reducing inflammation, they can cause gastrointestinal problems including ulcers . This is because they inhibit both forms of cyclooxygenase, and the inhibition of COX-1 can lead to side effects such as gastrointestinal bleeding .

Future Directions

There is ongoing research to design and synthesize new selective COX-1 inhibitors . These new inhibitors could be used in a disease theranostic approach targeting COX-1 . The development of these new drugs could provide several advantages with regard to anti-inflammatory activity, gastrointestinal protection, and a safer profile compared to those of the current NSAIDs .

properties

IUPAC Name

4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2S/c1-16(12-6-2-10(14)3-7-12)19(17,18)13-8-4-11(15)5-9-13/h2-9H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQPTMJHMKDDIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583128
Record name 4-Amino-N-(4-chlorophenyl)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(4-chlorophenyl)-N-methylbenzenesulfonamide

CAS RN

304913-22-2
Record name 4-Amino-N-(4-chlorophenyl)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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